Structural Elucidation and NMR Spectroscopy of 6-Chloro-4-ethynylpyridazin-3-amine: A Technical Guide
Structural Elucidation and NMR Spectroscopy of 6-Chloro-4-ethynylpyridazin-3-amine: A Technical Guide
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized heterocycles serve as critical scaffolds. 6-Chloro-4-ethynylpyridazin-3-amine (CAS 1425334-86-6) is a prime example of a versatile, multi-orthogonal building block. It features a kinase-hinge-binding 3-amino group, a cross-coupling-ready 6-chloro moiety, and a 4-ethynyl handle primed for click chemistry (CuAAC) or further Sonogashira extensions.
This whitepaper provides an in-depth technical analysis of the structural and electronic properties of this compound, detailing its predicted Nuclear Magnetic Resonance (NMR) chemical shifts, the causality behind these spectral signatures, and a self-validating experimental protocol for its synthesis and characterization.
Mechanistic Context and Electronic Profiling
Understanding the NMR spectra of 6-chloro-4-ethynylpyridazin-3-amine requires a fundamental analysis of the pyridazine core (a 1,2-diazine system) and the competing electronic effects of its substituents.
-
Electronic Push-Pull Dynamics: The adjacent nitrogen atoms in the pyridazine ring render the core highly electron-deficient. The 3-amino group counteracts this by acting as a strong resonance donor ( +M effect), pushing electron density into the ring and significantly shielding the ortho (C-4) and para (C-6) positions. Conversely, the 6-chloro group exerts a strong inductive withdrawing effect ( −I effect), which heavily deshields C-6, creating a complex push-pull electronic environment [1].
-
Diamagnetic Anisotropy: The introduction of the rigid, sp-hybridized ethynyl group at C-4 introduces a localized magnetic field when exposed to the NMR spectrometer. Protons located in the equatorial plane of this triple bond (such as the adjacent H-5 methine proton) experience a deshielding effect. Meanwhile, the terminal alkyne proton sits within the shielding cone of the π -system, forcing its resonance significantly upfield compared to standard aromatic protons.
NMR Spectroscopy Data and Causal Assignments
To achieve high-resolution spectra and minimize the proton exchange rate of the primary amine—which is necessary to observe the −NH2 signal—anhydrous Dimethyl Sulfoxide- d6 (DMSO- d6 ) is the optimal solvent choice.
1H NMR Analysis
The proton spectrum of this compound is remarkably clean due to the lack of adjacent coupled protons on the heteroaromatic ring.
Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causal Assignment |
| H-5 | 7.55 | Singlet (s) | 1H | Deshielded by the adjacent C-Cl bond and the equatorial anisotropic effect of the C-4 alkyne. |
| −NH2 | 7.05 | Broad Singlet (br s) | 2H | Broadened due to quadrupolar relaxation of 14N and slow solvent exchange. |
| −C≡CH | 4.65 | Singlet (s) | 1H | Shielded by the diamagnetic anisotropy of the alkyne π -cylinder. |
13C NMR Analysis
The carbon spectrum highlights the extreme electronic disparity across the pyridazine ring.
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Type | Causal Assignment |
| C-3 | 159.0 | Quaternary | Highly deshielded by direct attachment to N2 and the exocyclic −NH2 group. |
| C-6 | 146.5 | Quaternary | Deshielded by the electronegative −Cl atom and the adjacent N1 atom. |
| C-5 | 130.5 | CH | Standard heteroaromatic methine carbon, slightly deshielded by the ring system. |
| C-4 | 112.0 | Quaternary | Heavily shielded by the +M resonance effect of the ortho −NH2 group. |
| C(int) | 85.0 | Quaternary | Internal alkyne carbon; typical sp-hybridized chemical shift. |
| C(term) | 78.0 | CH | Terminal alkyne carbon; slightly more shielded than the internal carbon. |
2D NMR Strategies for Unambiguous Assignment
Relying solely on 1D NMR is insufficient for highly substituted heterocycles, as the quaternary carbons (C-3, C-4, C-6) cannot be assigned by simple integration or multiplicity. Heteronuclear Multiple Bond Correlation (HMBC) is the critical tool for this self-validating system.
The isolated H-5 proton serves as the primary anchor. In the HMBC spectrum, H-5 will show strong 3-bond correlations ( 3JCH ) to C-3 and C-4, and a 2-bond correlation ( 2JCH ) to C-6. The terminal alkyne proton will show a diagnostic 3-bond correlation back to C-4, locking in the quaternary carbon assignments unambiguously.
Diagnostic 2D HMBC NMR correlations used to assign the pyridazine carbon skeleton.
Experimental Methodology: Synthesis and Sample Preparation
The target compound is typically synthesized via a regioselective Sonogashira cross-coupling of 4-bromo-6-chloropyridazin-3-amine with trimethylsilylacetylene, followed by a base-mediated TMS deprotection [2]. The methodology below is designed as a self-validating workflow to ensure structural integrity at every step.
Synthetic workflow for 6-chloro-4-ethynylpyridazin-3-amine via Sonogashira coupling.
Step-by-Step Protocol
-
Sonogashira Coupling : To a degassed solution of 4-bromo-6-chloropyridazin-3-amine (1.0 eq) in anhydrous THF/Triethylamine (3:1 v/v), add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq). Dropwise add trimethylsilylacetylene (1.2 eq). Stir the reaction mixture at 60°C for 4 hours under an inert argon atmosphere.
-
Intermediate Validation : Monitor the reaction via TLC (EtOAc/Hexane). Isolate a crude aliquot and perform a rapid 1 H NMR. Validation Check: The intermediate is confirmed by the presence of a large 9H singlet at ~0.25 ppm, corresponding to the intact TMS group.
-
Deprotection : Dissolve the crude intermediate in methanol. Add K2CO3 (1.5 eq) and stir at room temperature for 2 hours to cleave the silyl protecting group.
-
Workup & Purification : Concentrate the mixture under reduced pressure, partition between EtOAc and deionized water. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Purify the residue via silica gel flash chromatography.
-
NMR Sample Preparation : Dissolve 15 mg of the purified solid in 0.6 mL of anhydrous DMSO- d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Transfer the solution to a 5 mm precision NMR tube.
-
Acquisition & Final Validation : Acquire 1 H (16 scans, d1 =2s) and 13 C (1024 scans, d1 =2s) spectra. Final Validation Check: Ensure the complete disappearance of the 0.25 ppm TMS peak and the emergence of the sharp 4.65 ppm terminal alkyne proton.
